Psncbam-1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the allosteric modulation of CB1 receptors.

Biology: Investigated for its effects on cellular signaling pathways involving CB1 receptors.

Medicine: Explored for its potential to treat conditions such as alcohol use disorder and obesity by modulating CB1 receptor activity without the adverse effects of direct antagonists

Industry: Potential applications in the development of new therapeutic agents targeting CB1 receptors.

Mécanisme D'action

Target of Action

PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor has been a target of interest for the development of medications for substance use disorders and other compulsive disorders .

Mode of Action

This compound interacts with the CB1 receptor in a unique way. Unlike traditional antagonists that bind to the same site as the endogenous ligand (orthosteric site), this compound binds to a different site (allosteric site). This allosteric binding allows this compound to modulate the receptor’s response to its ligand . It has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA) or 2-arachidonoyl glycerol (2-AG) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system , specifically the signaling of the CB1 receptor . By acting as a negative allosteric modulator, this compound reduces the overall activation of CB1 by agonists . This modulation can affect various physiological processes, including pain sensation, mood, appetite, and memory.

Result of Action

This compound has been shown to reduce ethanol self-administration in rodent models of alcohol use disorder (AUD), suggesting a potential therapeutic role in AUD . These effects appear to be due to a nonspecific hypophagic (reduced food intake) effect, rather than a reduction in the rewarding effects of ethanol . It also increases the rate of desensitization of CB1-mediated cellular hyperpolarization and decreases agonist-induced receptor internalization .

Analyse Biochimique

Biochemical Properties

Psncbam-1 interacts with the CB1 receptor, acting as a negative allosteric modulator . It is selective for CB1 over CB2 in HEK293 cells expressing the human receptors . The nature of these interactions involves the inhibition of activation of the CB1 receptor .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the CB1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CB1 receptor and inhibiting its activation . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings

Dosage Effects in Animal Models

In rodent models of alcohol use disorder, this compound has been shown to reduce ethanol self-administration in a dose-dependent manner . It did not affect the rewarding effects of ethanol .

Metabolic Pathways

Given its interaction with the CB1 receptor, it may influence endocannabinoid signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

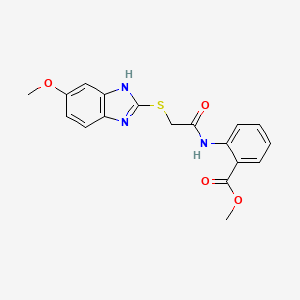

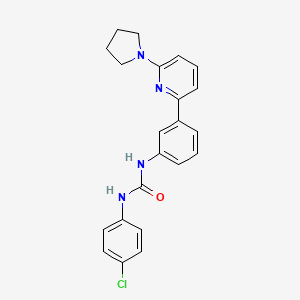

La synthèse du PSNCBAM-1 implique la réaction de la 4-chloroaniline avec l'acide 3-(6-(pyrrolidin-1-yl)pyridin-2-yl)benzoïque pour former le dérivé uréique correspondant. La réaction se produit généralement dans des conditions douces en utilisant un réactif de couplage tel que le carbonyldiimidazole (CDI) ou le N,N'-dicyclohexylcarbodiimide (DCC) dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, des étapes de purification et la garantie de la conformité aux réglementations industrielles en matière de sécurité et d'environnement.

Analyse Des Réactions Chimiques

Types de réactions

Le PSNCBAM-1 subit principalement des réactions de substitution en raison de la présence du groupe chloro sur le cycle phényle. Il peut également participer à des liaisons hydrogène et à d'autres interactions non covalentes en raison de la partie urée.

Réactifs et conditions courants

Réactions de substitution: Les réactifs courants comprennent des nucléophiles tels que des amines ou des thiols, qui peuvent remplacer le groupe chloro en conditions basiques.

Liaisons hydrogène: Le groupe urée peut former des liaisons hydrogène avec diverses molécules biologiques, influençant son affinité de liaison et sa spécificité.

Principaux produits

Les principaux produits de ces réactions dépendent du nucléophile spécifique utilisé dans les réactions de substitution. Par exemple, la réaction du this compound avec une amine pourrait donner un dérivé substitué par une amine correspondante.

Applications de la recherche scientifique

Chimie: Utilisé comme composé d'outil pour étudier la modulation allostérique des récepteurs CB1.

Biologie: Étudié pour ses effets sur les voies de signalisation cellulaire impliquant les récepteurs CB1.

Médecine: Exploré pour son potentiel à traiter des affections telles que les troubles liés à l'alcool et l'obésité en modulant l'activité des récepteurs CB1 sans les effets indésirables des antagonistes directs

Industrie: Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs CB1.

Mécanisme d'action

Le this compound exerce ses effets en se liant à un site allostérique sur le récepteur CB1, distinct du site orthostérique où se lient les cannabinoïdes endogènes. Cette liaison module l'activité du récepteur, réduisant sa réponse aux agonistes endogènes comme l'anandamide et le 2-arachidonoylglycérol. Les voies moléculaires exactes impliquées comprennent l'inhibition de la signalisation des protéines G et les effets en aval sur la libération de neurotransmetteurs .

Comparaison Avec Des Composés Similaires

Composés similaires

ORG27569: Un autre modulateur allostérique négatif du récepteur CB1 avec des effets similaires mais une structure chimique différente.

ZCZ-011: Un composé présentant des propriétés de modulation allostérique comparables mais un profil pharmacocinétique distinct.

Unicité

Le PSNCBAM-1 est unique par son affinité de liaison spécifique et son efficacité en tant que modulateur allostérique négatif du récepteur CB1. Sa capacité à moduler l'activité du récepteur sans les effets secondaires graves associés aux antagonistes directs en fait un candidat prometteur pour le développement thérapeutique .

Propriétés

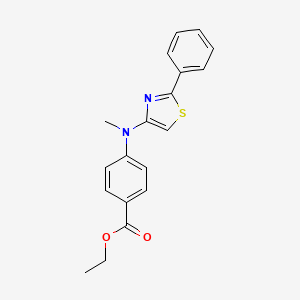

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYFSFWIPRJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046393 | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877202-74-9 | |

| Record name | PSNCBAM-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 877202-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSNCBAM-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.